molecular formula C12H17NO9 B1679907 L-Noradrenaline bitartrate CAS No. 51-40-1

L-Noradrenaline bitartrate

Cat. No. B1679907
CAS RN: 51-40-1
M. Wt: 319.26 g/mol
InChI Key: WNPNNLQNNJQYFA-YIDNRZKSSA-N
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Description

L-Noradrenaline bitartrate, also known as Norepinephrine bitartrate, is a sympathomimetic hormone and neurotransmitter . It is a widespread central and autonomic neurotransmitter secreted by the adrenal medulla . The principal transmitter of most postganglionic sympathetic fibers and of the diffuse projection system in the brain arises from the locus ceruleus .


Synthesis Analysis

The synthesis of norepinephrine involves taking 3, 4-dihydroxy-2 ‘-chloroacetophenone or 3, 4-dihydroxy-2’ -bromoacetophenone as a raw material, reacting with a chiral compound in a polar aprotic solvent, reducing by a reducing agent, and carrying out a catalytic hydrogenation reaction . Another method involves reacting hydrogen cyanide with 3,4-diacetoxybenzaldehyde in the presence of an enzyme to produce a cyanohydrin which is then reduced and deacetylated to give dl-noradrenaline .


Molecular Structure Analysis

The molecular formula of L-Noradrenaline bitartrate is C8H11NO3·C4H6O6·H2O, and its molecular weight is 337.28 .


Chemical Reactions Analysis

Noradrenaline bitartrate acts as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It also directly stimulates the beta-adrenergic receptors of the heart (beta1-adrenergic receptors), but not those of the bronchi or peripheral blood vessels .


Physical And Chemical Properties Analysis

L-Noradrenaline bitartrate is a solid substance at 20 degrees Celsius . .

Scientific Research Applications

Cardiovascular Applications

Intravenous L-noradrenaline has been utilized to combat hypotension in conditions like severe hemorrhage and spontaneous cardiac infarction. It can increase coronary blood flow, thus protecting the myocardium in cases of hemorrhage not responding quickly to blood transfusion (Walker et al., 1960).

Chemical Stability and Solubility

The racemization of L-noradrenaline bitartrate solutions, catalyzed by the hydronium ion, was studied concerning ionic strength and polarity of the medium. This research is significant for understanding the chemical stability of the drug in different environments (El-Nimr et al., 1975).

Thermoregulatory Effects

Research on the effects of noradrenaline bitartrate injected into the rat spinal subarachnoid space has been conducted to understand its thermoregulatory impacts. This kind of study helps in comprehending how noradrenaline influences body temperature regulation (LoPachin & Rudy, 1982).

Physicochemical Stability

The physicochemical stability of concentrated solutions of noradrenaline bitartrate in polypropylene syringes was evaluated for use in intensive care units. This research is crucial for ensuring the safe and effective administration of the drug in a clinical setting (Lardinois et al., 2018).

Behavioral and Neural Effects

Studies have explored the effects of intrahypothalamic injections of noradrenaline on behavioral thermoregulation and associated skin temperature levels in rats. This research contributes to understanding the neurological and behavioral impacts of noradrenaline (Avery & Penn, 1973).

Interaction with Other Substances

Research on the interaction of noradrenaline with other substances, like adrenaline and isoprenaline, has been conducted to understand the modulation of noradrenaline release in vivo. This is vital for comprehending the drug's broader pharmacological interactions (Schmidt et al., 1984).

Safety And Hazards

L-Noradrenaline bitartrate is toxic if swallowed, in contact with skin, or if inhaled . It may damage fertility or the unborn child . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Research has shown a central role of noradrenaline in cognition and cognitive dysfunction in neurodegenerative diseases including Parkinson’s disease, Alzheimer’s disease, Huntington disease, frontotemporal lobar degeneration, and multiple system atrophy . This points the way forward to new therapeutic strategies for selective and non-selective noradrenergic treatments .

properties

IUPAC Name

4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPNNLQNNJQYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Noradrenaline bitartrate

CAS RN

51-40-1, 71827-07-1
Record name Noradrenaline bitartrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169106
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NORADREALINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Norepinephrine hydrogen tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.087
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
611
Citations
HC Churchill-Davidson - British Medical Journal, 1951 - ncbi.nlm.nih.gov
… It is proposed to examine the phy6iological actions of some of the vasopressor drugs in present use, and to show that L-noradrenaline bitartrate, or arterenol (trade name, " levophed "), …
Number of citations: 30 www.ncbi.nlm.nih.gov
KS Smith, A Guz - British Medical Journal, 1953 - ncbi.nlm.nih.gov
… In this paper we report the results of the use of L-noradrenaline bitartrate (" levophed ") in the six instances in which we have … the L-noradrenaline bitartrate was increased as much as …
Number of citations: 21 www.ncbi.nlm.nih.gov
Y Kuraishi, Y Harada, H Takagi - Brain research, 1979 - Elsevier
… The dose-response curves of the analgesic effect of L-noradrenaline bitartrate (NA), L-adrenaline bitartrate (ADR) and serotonin creatinine sulfate (5-HT) administered into the spinal …
Number of citations: 193 www.sciencedirect.com
JDP Graham, DM James - The Journal of Physiology, 1952 - ncbi.nlm.nih.gov
… One group of three rabbits was injected with BAL 25mg/kg intraperitoneally and after 30 min the set ofsix was injected with L-adrenaline tartrate or L-noradrenaline bitartrate …
Number of citations: 11 www.ncbi.nlm.nih.gov
AE El-Nimr, AA Kassem, MA Kassem - Die Pharmazie, 1975 - europepmc.org
The hydronium ion catalyzed racemization of L-noradrenaline bitartrate solutions was studied as a function of ionic strength and polarity of the medium. On the grounds of the findings …
Number of citations: 4 europepmc.org
BT Donovan, GW Harris - The Journal of Physiology, 1956 - ncbi.nlm.nih.gov
… at neutral pH), or acid L-noradrenaline bitartrate, none ovulated. The significance of the … tions of L-adrenaline bitartrate or L-noradrenaline bitartrate was the progressive reductionin …
Number of citations: 33 www.ncbi.nlm.nih.gov
F Depocas - Canadian journal of biochemistry and physiology, 1960 - cdnsciencepub.com
… Metabolic response to intravenously infused L-noradrenaline bitartrate at a level of 1 pg free base per minute per rat in rats previously maintained at 30' C (@) and 6OC ( 0). The …
Number of citations: 288 cdnsciencepub.com
J Shani, GS Knaggs, JS Tindal - Journal of Endocrinology, 1971 - joe.bioscientifica.com
In view of the possible involvement of catecholamines in prolactin release, and hence in lactation, four biogenic compounds, L-noradrenaline bitartrate (Sigma), dopamine HC1 (Sigma), …
Number of citations: 8 joe.bioscientifica.com
JM MALIN Jr, RF Deane, S Boyarsky - British journal of urology, 1970 - Wiley Online Library
… of the salt and L-noradrenaline bitartrate at a concentration of 10-6 g./ml. of the salt both … L-noradrenaline bitartrate at a concentration of 10-8 to 10-5 g./ml. increased the frequency of …
X Lan, L Pan, X Gong, Y Gong, S Ren… - Chinese Journal of …, 2005 - pesquisa.bvsalud.org
… of thoracic aorta was induced by 0.1 mmol/L noradrenaline bitartrate or W60 mmol/L KCl, and … Basilar artery was exposed to 0.1 mmol/L noradrenaline bitartrate or 60 mol/L KCl, and …
Number of citations: 2 pesquisa.bvsalud.org

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